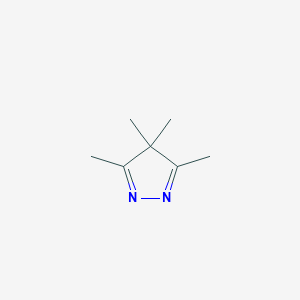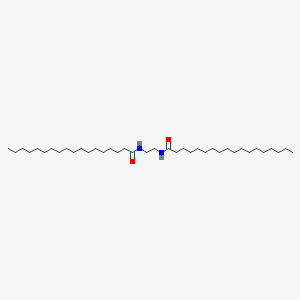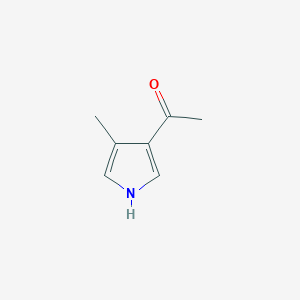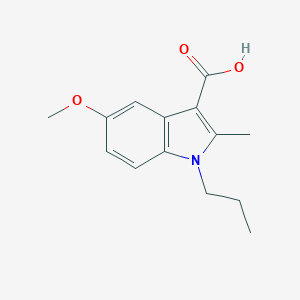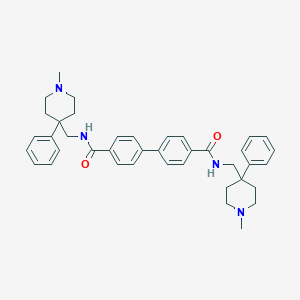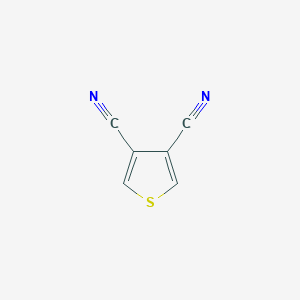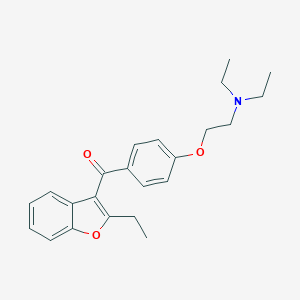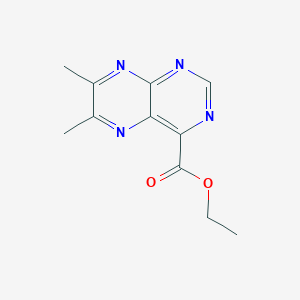
Ethyl 6,7-dimethylpteridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6,7-dimethylpteridine-4-carboxylate is a chemical compound that belongs to the class of pteridines. It has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 6,7-dimethylpteridine-4-carboxylate is not fully understood. However, it is believed to act as a competitive inhibitor of dihydropteridine reductase, which is an enzyme involved in the biosynthesis of tetrahydrobiopterin.
Biochemical and Physiological Effects
Ethyl 6,7-dimethylpteridine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species in cells. It has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 6,7-dimethylpteridine-4-carboxylate in lab experiments is its fluorescent properties, which make it a useful tool for studying protein and nucleic acid interactions. However, one of the limitations of using Ethyl 6,7-dimethylpteridine-4-carboxylate is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 6,7-dimethylpteridine-4-carboxylate in scientific research. One potential area of research is the development of new fluorescent probes based on Ethyl 6,7-dimethylpteridine-4-carboxylate. Another potential area of research is the study of the effects of Ethyl 6,7-dimethylpteridine-4-carboxylate on the immune system and its potential use in immunotherapy.
Conclusion
In conclusion, Ethyl 6,7-dimethylpteridine-4-carboxylate is a unique chemical compound that has been extensively used in scientific research. It has various biochemical and physiological effects and has been used as a fluorescent probe and substrate for various enzymes. While it has advantages in lab experiments, its potential toxicity should be taken into consideration. There are several future directions for the use of Ethyl 6,7-dimethylpteridine-4-carboxylate in scientific research, including the development of new fluorescent probes and the study of its potential use in immunotherapy.
Synthesemethoden
Ethyl 6,7-dimethylpteridine-4-carboxylate can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of a base. The reaction yields Ethyl 6,7-dimethylpteridine-4-carboxylate as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Ethyl 6,7-dimethylpteridine-4-carboxylate has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. It has also been used as a substrate for various enzymes, including dihydropteridine reductase and tyrosine hydroxylase.
Eigenschaften
CAS-Nummer |
16008-50-7 |
|---|---|
Produktname |
Ethyl 6,7-dimethylpteridine-4-carboxylate |
Molekularformel |
C11H12N4O2 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
ethyl 6,7-dimethylpteridine-4-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-4-17-11(16)9-8-10(13-5-12-9)15-7(3)6(2)14-8/h5H,4H2,1-3H3 |
InChI-Schlüssel |
JRCRLIAEUIPJMA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=NC=N1)N=C(C(=N2)C)C |
Kanonische SMILES |
CCOC(=O)C1=C2C(=NC=N1)N=C(C(=N2)C)C |
Synonyme |
6,7-Dimethyl-4-pteridinecarboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



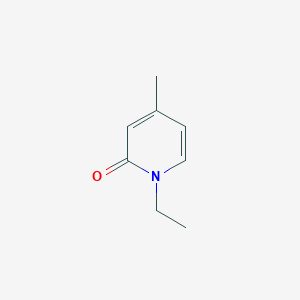
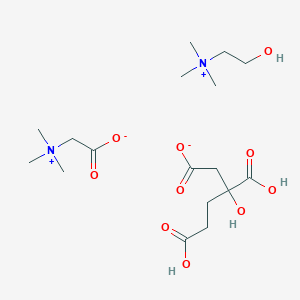
![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
